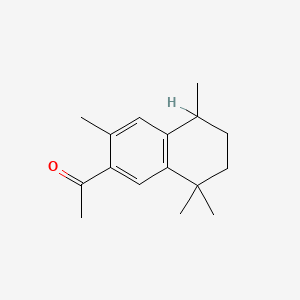
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- involves the acetylation of 1,1,3,4,4,6-hexamethyl-7-acetyl-1,2,3,4-tetrahydronaphthalene. The reaction typically occurs under acidic conditions using acetic anhydride as the acetylating agent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a model compound in studies of synthetic musk compounds and their environmental impact.
Biology: Investigated for its potential endocrine-disrupting effects.
Medicine: Studied for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the fragrance industry for its musky odor.
作用机制
The mechanism of action of Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a musky odor. Additionally, its lipophilic nature allows it to penetrate biological membranes, making it useful in drug delivery applications .
相似化合物的比较
Similar Compounds
Galaxolide: Another synthetic musk compound with a similar musky odor.
Cashmeran: Known for its woody-musky scent.
Phantolide: A synthetic musk with a powdery-musky fragrance.
Uniqueness
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- is unique due to its specific molecular structure, which imparts a distinct musky odor. Its stability and low volatility make it a preferred choice in the fragrance industry .
属性
CAS 编号 |
27413-67-8 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC 名称 |
1-(3,5,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-10-6-7-16(4,5)15-9-13(12(3)17)11(2)8-14(10)15/h8-10H,6-7H2,1-5H3 |
InChI 键 |
YLPKSUJWHRYFGX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C2=C1C=C(C(=C2)C(=O)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


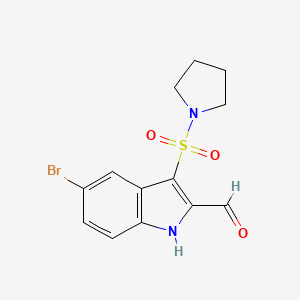
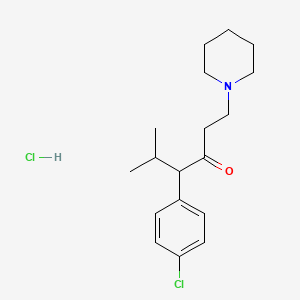
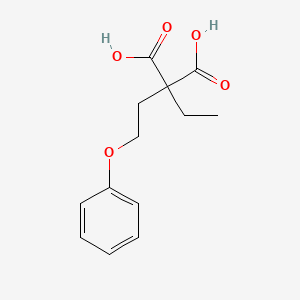
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)

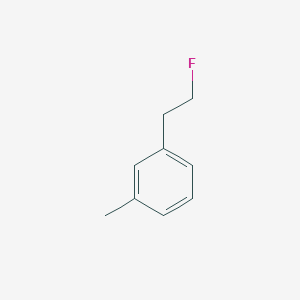
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

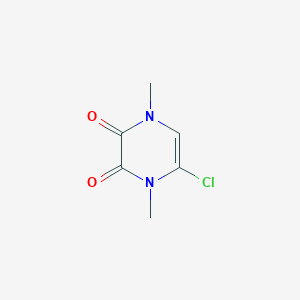
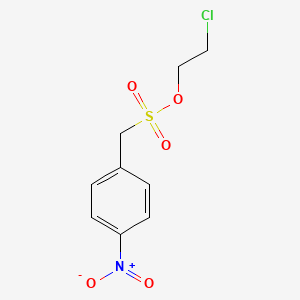
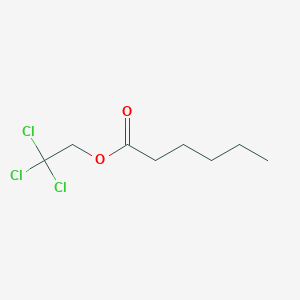
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
